![molecular formula C16H13ClF3N5O B148443 3-(6-氯-5-氟嘧啶-4-基)-2-(2,4-二氟苯基)-1-[1,2,4]三唑-1-基-丁烷-2-醇 CAS No. 137234-75-4](/img/structure/B148443.png)
3-(6-氯-5-氟嘧啶-4-基)-2-(2,4-二氟苯基)-1-[1,2,4]三唑-1-基-丁烷-2-醇
描述
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is a useful research compound. Its molecular formula is C16H13ClF3N5O and its molecular weight is 383.7555296. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物疗效和抗癌作用机制
该化合物与已知的活性药物成分在结构上的相似性表明其在治疗某些类型癌症方面的潜在疗效,与 S-1(一种用于化疗的氟嘧啶类化合物)类似。S-1 在治疗结直肠癌和胃癌方面显示出有希望的结果,与传统治疗相比,它提高了治疗疗效和耐受性(宫本等人,2014;马原,2003)。其机制涉及氟尿嘧啶的调节,氟尿嘧啶是一种成分,表明该化合物可能的应用领域,鉴于其可能影响类似生化途径的结构特征。
高级合成和生物学评估
该化合物的三唑成分与广泛的生物活性相关,突出了合成和评估 1,2,4-三唑衍生物在药物化学中潜在用途的重要性。这些活性包括抗菌、抗真菌和抗炎特性(费雷拉等人,2013;奥赫洛布利纳,2022)。该研究领域强调了该化合物在开发具有增强安全性概况和靶向治疗效果的新药中的相关性。
代谢和药代动力学
鉴于药物代谢的复杂性和药代动力学在确定药物安全性和有效性中的重要性,对氟嘧啶及其前药的代谢途径的研究提供了重要的见解(马莱特-马蒂诺等人,2002)。专注于二氢嘧啶脱氢酶 (DPD) 等酶和影响药物反应的遗传因素的研究可以为具有类似结构的化合物的开发和临床应用提供信息,确保个性化治疗方法并最大程度地减少不良反应。
属性
IUPAC Name |
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDLXFABVRRDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452818 | |
| Record name | rac-6-Chloro Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL | |
CAS RN |
188416-35-5, 137234-75-4 | |
| Record name | 6-Chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-6-Chloro Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

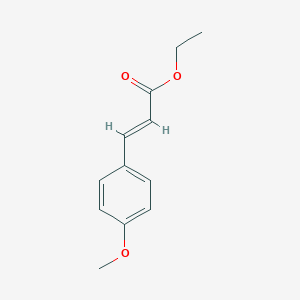
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
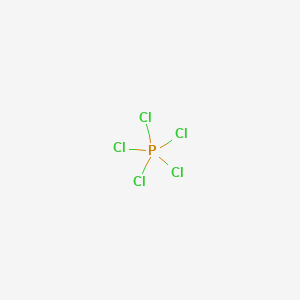
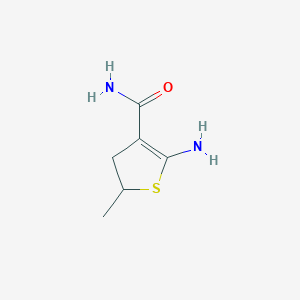
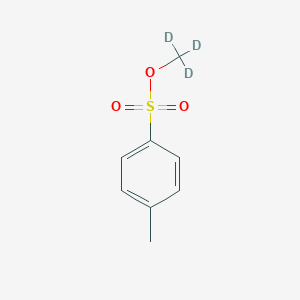
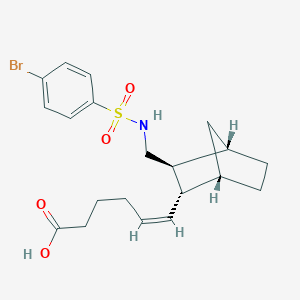

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
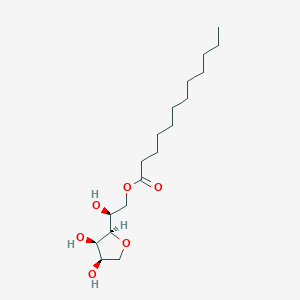
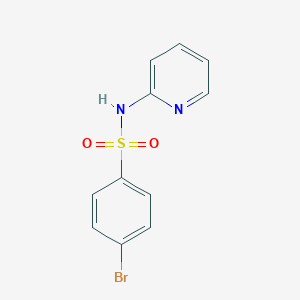
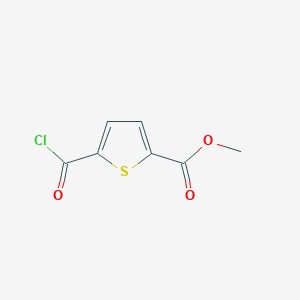
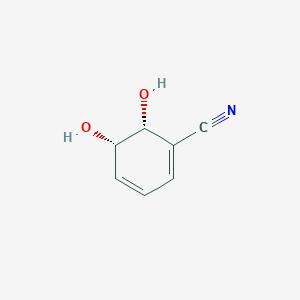
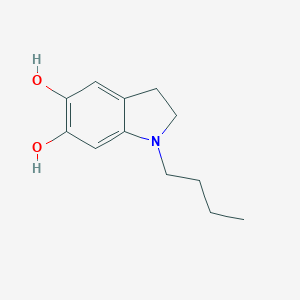
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)